molecular formula C47H30 B12579356 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene CAS No. 607739-80-0

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene

Cat. No.: B12579356
CAS No.: 607739-80-0
M. Wt: 594.7 g/mol
InChI Key: OKHVOSFQYQCOOO-UHFFFAOYSA-N
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Description

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two pyrene groups attached to a fluorene core, which is further substituted with two methyl groups at the 9th position. The molecular formula of this compound is C57H32, and it has a molecular weight of 716.88 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,7-dibromo-9,9-dimethylfluorene and 1-pyrenylboronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2,7-dibromo-9,9-dimethylfluorene reacts with 1-pyrenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

The major products formed from these reactions include quinones, reduced derivatives, and substituted pyrene-fluorene compounds.

Scientific Research Applications

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene is primarily based on its ability to interact with various molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence the compound’s photophysical properties, making it highly fluorescent in certain environments. The pathways involved include the restriction of intramolecular motion (RIM) and excited-state intramolecular proton transfer (ESIPT) .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Di(1-pyrenyl)-9,9’-spirobi[9H-fluorene]
  • 1,3,6,8-Tetrakis(1-pyrenyl)pyrene
  • 1,3-Di(1-pyrenyl)benzene

Uniqueness

2,7-Di(1-pyrenyl)-9,9-dimethyl-9H-fluorene stands out due to its unique combination of pyrene and fluorene moieties, which impart distinct photophysical properties. Its high fluorescence and stability make it particularly valuable in applications requiring robust and efficient light-emitting materials .

Properties

CAS No.

607739-80-0

Molecular Formula

C47H30

Molecular Weight

594.7 g/mol

IUPAC Name

1-(9,9-dimethyl-7-pyren-1-ylfluoren-2-yl)pyrene

InChI

InChI=1S/C47H30/c1-47(2)41-25-33(35-19-13-31-11-9-27-5-3-7-29-15-23-39(35)45(31)43(27)29)17-21-37(41)38-22-18-34(26-42(38)47)36-20-14-32-12-10-28-6-4-8-30-16-24-40(36)46(32)44(28)30/h3-26H,1-2H3

InChI Key

OKHVOSFQYQCOOO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8)C

Origin of Product

United States

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